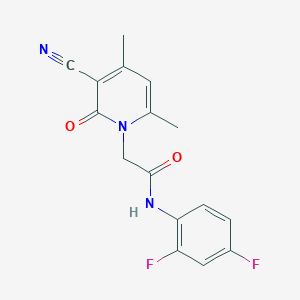

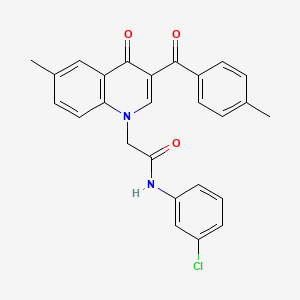

![molecular formula C16H11FN4OS2 B2546705 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1170556-59-8](/img/structure/B2546705.png)

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a synthetic molecule that likely exhibits a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, the synthesis of related thioamide compounds has been reported to yield fluorescent dyes with potential applications in various fields, including biological imaging and sensor technology . Additionally, the biological activity of similar compounds, such as those with pyrazolo[1,5-a]pyrimidine structures, has been demonstrated through their inhibition of cancer cell proliferation . This suggests that the compound may also possess interesting biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like ethoxycarbonylpyrene and perylene thioamides . For the compound of interest, a similar approach could be employed, possibly involving the condensation of amines with carboxylic acids or their derivatives, followed by cyclization reactions to form the thiazole and pyrazole rings . The synthesis process would require careful optimization to ensure the correct formation of the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . The presence of fluorine atoms in the structure, as seen in the related 5-(4-fluorophenyl) derivatives, can significantly influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions, including substitutions and additions, due to the reactive nature of the thiophene ring . The presence of amide and carboxamide groups in the structure could also facilitate further chemical modifications, which can be exploited to fine-tune the compound's properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. For instance, the presence of fluorine atoms and the specific arrangement of the thiazole and pyrazole rings could confer a degree of lipophilicity, which is important for the compound's bioavailability and membrane permeability . The compound's fluorescence properties could also be investigated, as related thioamide compounds have been shown to exhibit strong fluorescence, which is useful for imaging applications .

Aplicaciones Científicas De Investigación

Fluorescence Properties and Dye Synthesis

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has been studied for its potential in the synthesis of various fluorescent dyes. These dyes, synthesized using compounds like N-ethoxycarbonylpyrene and perylene thioamides, have shown promising fluorescence properties in DMSO solutions, covering a wide range of emission wavelengths from 412–672 nm. The quantum yields of these dyes range from 0.1 to 0.88, indicating significant efficiency in fluorescence. Some of these fluorophores, particularly those with pyrenyl and perylenyl substitutions, have displayed high emission efficiency and solvatochromism, suggesting potential applications in color-tunable fluorescence technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Heterocyclic Synthesis

This compound is also relevant in the field of heterocyclic synthesis. It has been utilized in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, and others. These compounds have been synthesized through reactions involving different nitrogen nucleophiles, demonstrating the compound's versatility in creating a range of heterocyclic structures, which are fundamental in pharmaceutical and material sciences (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity Evaluation

In terms of biological applications, N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide derivatives have been evaluated for their biological activities. For instance, studies have focused on compounds like N-(ferrocenylmethyl)benzene-carboxamide derivatives for their cytotoxic effects on cancer cell lines, indicating a potential area of research in cancer therapeutics (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

Antibacterial Agent Synthesis

Furthermore, analogs of this compound have been synthesized and assessed for their antibacterial activity. Compounds like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown significant antibacterial properties against strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Potential in Antipsychotic Drug Development

This compound has also been implicated in the development of potential antipsychotic agents. Derivatives like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have demonstrated antipsychotic-like profiles in animal behavioral tests, providing a basis for further exploration in the field of neuropsychiatric drug development (Wise, Butler, Dewald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Direcciones Futuras

The future directions for research on “N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” and similar compounds could include further investigation of their biological activities, potential applications as antimicrobial agents, and optimization of their synthetic routes .

Propiedades

IUPAC Name |

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4OS2/c1-9-8-13(18-15(22)12-6-3-7-23-12)21(20-9)16-19-14-10(17)4-2-5-11(14)24-16/h2-8H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKHHBGWRLNFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)